molecular formula C10H11N3O2 B11896873 6,7-Dimethoxyquinoxalin-5-amine CAS No. 6295-30-3

6,7-Dimethoxyquinoxalin-5-amine

Cat. No.: B11896873
CAS No.: 6295-30-3
M. Wt: 205.21 g/mol
InChI Key: ASEJLJNYULOOOK-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoxalin-5-amine is a chemical compound with the molecular formula C10H11N3O2 It belongs to the quinoxaline family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoxalin-5-amine typically involves the condensation of 2,3-diaminotoluene with dimethoxybenzene derivatives under controlled conditions. One common method includes the use of 2-nitro-4,5-dimethoxyacetophenone as a starting material, which undergoes nitration, condensation, and reduction cyclization to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. These methods may involve the use of advanced catalytic systems and green chemistry principles to ensure environmentally friendly and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyquinoxalin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 6,7-Dimethoxyquinoxalin-5-amine exhibits cytotoxic potential against various cancer cell lines. A study demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms that may involve the inhibition of specific enzymes or pathways critical to tumor growth. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in anticancer therapies .

Antimicrobial and Antiviral Activity
The compound has shown promise as an antimicrobial and antiviral agent. Its ability to disrupt microbial cell functions suggests potential applications in treating infections caused by resistant strains of bacteria and viruses. This aspect is particularly relevant given the increasing concern over antibiotic resistance in clinical settings.

Pharmacological Applications

Antihypertensive Effects
this compound derivatives have been studied for their antihypertensive properties. They exert a long-lasting effect on lowering blood pressure without significant side effects such as orthostatic hypotension, which is often seen with traditional antihypertensive medications. This characteristic makes them suitable candidates for treating essential hypertension and renal hypertension .

Chemical Synthesis

Building Block for Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—facilitates the development of new compounds with tailored properties for specific applications.

Industrial Applications

Dyes and Pigments Production
The compound is also utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. This application highlights its significance beyond pharmaceutical uses, contributing to various industrial processes.

Data Table: Summary of Applications

Application Area Details
Medicinal Chemistry Anticancer agents targeting specific cancer cell lines; potential for drug development
Pharmacology Antihypertensive effects with minimal side effects; treatment for hypertension
Chemical Synthesis Building block for complex organic molecules; versatile in chemical reactions
Industrial Use Production of dyes and pigments; application in material science

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on various cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). Results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential as an anticancer agent .
  • Hypertension Treatment Research : Clinical trials involving compounds derived from this compound demonstrated effective blood pressure reduction in hypertensive patients without causing orthostatic hypotension. This finding supports its use as a safer alternative to existing antihypertensive drugs .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxyquinoxalin-5-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

6,7-Dimethoxyquinoxalin-5-amine is a compound within the quinoxaline family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.21 g/mol
  • CAS Number : 6295-30-3
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
CAS No.6295-30-3

Synthesis

The synthesis of this compound typically involves the condensation of 2,3-diaminotoluene with dimethoxybenzene derivatives. A common synthetic route includes:

  • Starting Material : 2-nitro-4,5-dimethoxyacetophenone.
  • Reactions : Nitration, condensation, and reduction cyclization.
  • Conditions : Controlled temperature and pressure to optimize yield and purity.

Antimicrobial and Antiviral Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antiviral activity. Studies indicate its potential effectiveness against various pathogens:

  • Antimicrobial Activity : Exhibits broad-spectrum activity against bacteria and fungi.
  • Antiviral Activity : Shows promise in inhibiting viral replication in cell lines.

For instance, a study highlighted that derivatives of quinoxaline compounds showed inhibitory effects on the viability of A431 human epidermoid carcinoma cells, indicating potential anticancer properties .

The mechanism of action involves several pathways:

  • Enzyme Inhibition : The compound inhibits specific enzymes that are crucial for pathogen survival.
  • Receptor Interaction : It interacts with biological receptors, altering their activity and leading to therapeutic effects.
  • Metal Ion Complexation : The ability to form stable complexes with metal ions enhances its biological activity.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various quinoxaline derivatives on tumor cell lines (HePG-2, Hep-2, Caco-2). The most active compounds exhibited IC50 values ranging from 0.29 to 0.90 µM, comparable to doxorubicin .
    • Another investigation focused on the inhibition of Stat3 phosphorylation/activation in A431 skin cancer cells by compound 6, demonstrating its potential as an anticancer agent .
  • Antimalarial Activity :
    • Research on pyrrolo[1,2-a]quinoxaline derivatives indicated promising antimalarial activity with IC50 values in the micromolar range against Plasmodium falciparum strains .

Comparison with Similar Compounds

This compound is compared with other quinoxaline derivatives:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer, AntiviralVaries by study
QuinoxalineAntimicrobialVaries
QuinazolineAnticancerVaries

Properties

CAS No.

6295-30-3

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6,7-dimethoxyquinoxalin-5-amine

InChI

InChI=1S/C10H11N3O2/c1-14-7-5-6-9(13-4-3-12-6)8(11)10(7)15-2/h3-5H,11H2,1-2H3

InChI Key

ASEJLJNYULOOOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN=C2C(=C1OC)N

Origin of Product

United States

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